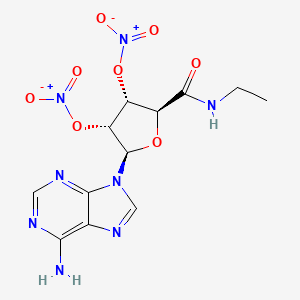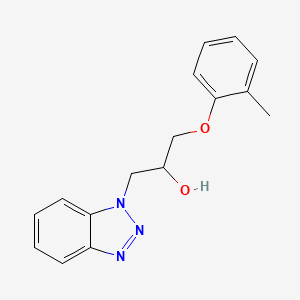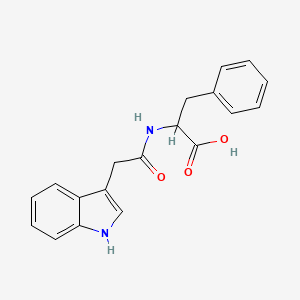
Indole-3-acetyl-phenylalanine
Vue d'ensemble
Description
N-(indole-3-acetyl)phenylalanine is an indoleacetic acid amide conjugate obtained by formal condensation of the carboxy group of indole-3-acetic acid with the amino group of phenylalanine. It has a role as a plant metabolite. It is an indoleacetic acid amide conjugate and a phenylalanine derivative. It derives from an indole-3-acetic acid.
Applications De Recherche Scientifique
Metabolite Formation in Plants
Indole-3-acetyl-phenylalanine (IAA-Phe) is involved in the formation of several metabolites in plants. In a study by (Kai et al., 2007), three metabolites of indole-3-acetic acid (IAA), including N-(6-hydroxyindol-3-ylacetyl)-phenylalanine (6-OH-IAA-Phe), were identified in Arabidopsis thaliana. These metabolites are biosynthesized from IAA-Phe and play a role in the plant's growth processes, although they were found inactive as auxins.
Coordination of Indole Derivatives to Metal Ions
Research by (Kaminskaia et al., 2000) explores how indole derivatives, like IAA-Phe, bind to metal ions in complexes. This study revealed how indole-3-acetamide, a related compound, displaces solvent ligands from platinum and palladium ions, forming complexes with potential applications in biochemistry and materials science.
Auxin Biosynthesis and Regulation
IAA-Phe is closely related to the biosynthesis and regulation of auxins, a class of plant hormones. (Bak & Feyereisen, 2001) found that specific enzymes in Arabidopsis are involved in converting indole-3-acetaldoxime, a compound related to IAA-Phe, into auxin precursors. This process is crucial for auxin homeostasis, which is vital for plant development and growth.
Microbial Synthesis of Auxins
Microbial synthesis of auxins like IAA, which is chemically related to IAA-Phe, has been studied as a means to promote plant growth. (Daoyi et al., 2018) engineered Escherichia coli to produce IAA from glucose, demonstrating the potential of microbial biotechnology in agriculture.
Microbial Conversion of L-Tryptophan to Indole-3-Acetamide
The conversion of L-tryptophan to indole-3-acetamide, a process related to IAA-Phe metabolism, was studied by (Kosuge et al., 1966). This research provides insights into the metabolic pathways of indole derivatives in microorganisms, which can have implications for plant-microbe interactions and soil health.
Resistance Against Rice Blast Fungus
Indole derivatives like IAA-Phe can enhance plant resistance against pathogens. (Ueno et al., 2011) found that treatment with indole-3-acetic acid (IAA) and related compounds suppressed blast lesion formation in rice, indicating a potential role in plant defense mechanisms.
Propriétés
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(11-14-12-20-16-9-5-4-8-15(14)16)21-17(19(23)24)10-13-6-2-1-3-7-13/h1-9,12,17,20H,10-11H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGQHORRADGONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334340 | |
| Record name | 2-[2-(1H-Indol-3-yl)acetamido]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-3-acetyl-phenylalanine | |
CAS RN |
92519-27-2 | |
| Record name | 2-[2-(1H-Indol-3-yl)acetamido]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



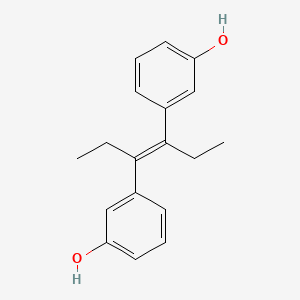
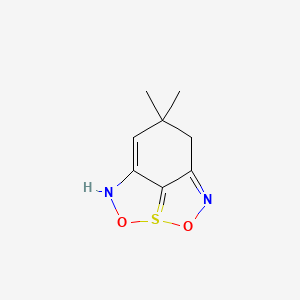
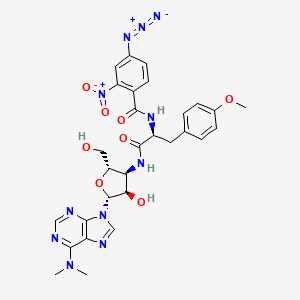
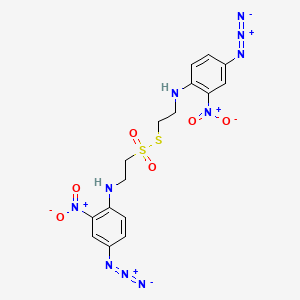
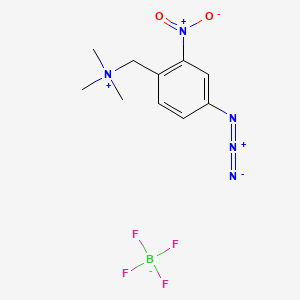
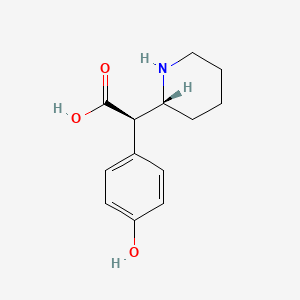
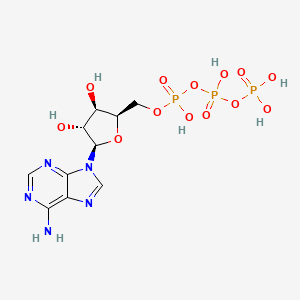
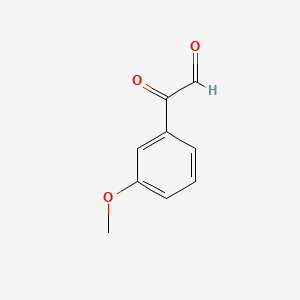
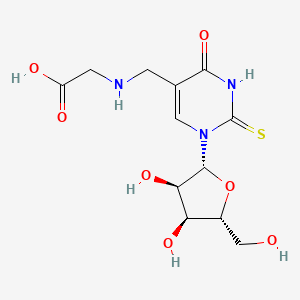
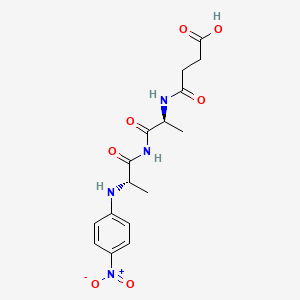
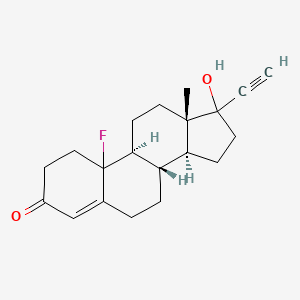
![gallium;N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide](/img/structure/B1228960.png)
